molecular formula C8H17ClN2O B3030969 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride CAS No. 1176419-66-1

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

Cat. No.: B3030969
CAS No.: 1176419-66-1
M. Wt: 192.68
InChI Key: OELBRVNZGVZXGS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride typically involves the reaction of piperidine with 2-chloro-1-methylaminoethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and ethanones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry .

Properties

IUPAC Name

2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELBRVNZGVZXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659474
Record name 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-66-1, 98998-32-4
Record name Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98998-32-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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